molecular formula C12H19NO2 B1288999 Tert-butyl 3-ethynylpiperidine-1-carboxylate CAS No. 664362-16-7

Tert-butyl 3-ethynylpiperidine-1-carboxylate

Cat. No.: B1288999
CAS No.: 664362-16-7
M. Wt: 209.28 g/mol
InChI Key: IJHRDEPFBAXIMW-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethynylpiperidine-1-carboxylate (TBEPC) is an organic compound belonging to the piperidine class of compounds. It is a tertiary amine and is an important building block for many chemical reactions. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the preparation of numerous catalysts and reagents.

Scientific Research Applications

Environmental Science and Pollution Studies

Tert-butyl compounds have been extensively studied for their environmental occurrence, fate, and toxicological impacts. For instance, synthetic phenolic antioxidants (SPAs), which include tert-butyl derivatives, are widely used in industrial applications to prolong product shelf life. Studies have focused on the environmental presence of SPAs, revealing their detection in various matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. These compounds have been found in human tissues and fluids, indicating widespread exposure. The research underscores the need for future studies on the contamination, environmental behavior, and toxicity of novel SPAs, as well as the development of safer alternatives with lower environmental impact (Liu & Mabury, 2020).

Organic Synthesis and Chemical Applications

Tert-butyl compounds play a crucial role in organic synthesis, serving as precursors or intermediates in the production of various chemicals. For example, the etherification of glycerol with tert-butyl alcohol leads to the formation of mono-, di-, and tri- tert-butyl glycerol ethers. These ethers have various applications, including their potential use in biodiesel production and as green solvents. Research in this area focuses on optimizing reaction conditions and exploring new catalysts to enhance yield and selectivity (Palanychamy et al., 2022).

Environmental Remediation Techniques

The removal of tert-butyl compounds from the environment, particularly water sources, has been a significant area of research. Adsorption techniques have been explored extensively, with various adsorbents being tested for their efficacy in removing compounds like methyl tert-butyl ether (MTBE) from aqueous solutions. This research is crucial for addressing water pollution caused by the widespread use of MTBE as a gasoline additive. Findings suggest the potential of granular activated carbon, minerals, resins, and composites in effectively adsorbing MTBE, providing a basis for future studies to refine these methods (Vakili et al., 2017).

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-ethynylpiperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s ethynyl group allows it to form covalent bonds with specific amino acid residues in proteins, potentially modifying their activity. For example, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. For instance, it could modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with specific amino acid residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the protein’s conformation and activity, ultimately affecting cellular processes. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It may degrade over time, leading to a decrease in its activity and effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may inhibit or activate specific enzymes, leading to changes in the production and utilization of metabolites. This can result in alterations in cellular energy production, biosynthesis, and detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation. Its distribution within the cell can influence its interactions with target biomolecules and its overall effectiveness .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes .

Properties

IUPAC Name

tert-butyl 3-ethynylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHRDEPFBAXIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620879
Record name tert-Butyl 3-ethynylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664362-16-7
Record name tert-Butyl 3-ethynylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-ethynylpiperidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-BOC-3-formylpiperidine (1.46 g, 6.85 mmol) and (diazomethyl) phosphonic acid dimethyl ester (1.79 g, 11.94 mmol) in 50 mL methanol was stirred at ice-bath for 10 min, K2CO3 (1.96 g, 14.2 mmol) was added to the above mixture and stirred at ice-bath for 2 hrs, then stirred at rt overnight. The mixture was evaporated in vacuo, to the residue was added EtOAc and water, the organic layer was separated and water layer was extracted with EtOAc (100 mL×3). The combined organic layers were washed with water and brine successively, dried with Na2SO4, filtered, and the filtrate was evaporated in vacuo to give 1.44 g product as colorless oil (100.0%). 1H NMR (300 MHz, CDCl3) δ: 3.90 (1H, brs), 3.70-3.75 (1H, m), 2.95-3.02 (2H, m), 2.40-2.47 (1H, m), 2.05 (1H, d, J=2.1 Hz), 1.94-1.99 (1H, m), 1.69-1.73 (1H, m), 1.50-1.63 (2H, m), 1.46 (9H, s).
Quantity
1.46 g
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1.79 g
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50 mL
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solvent
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Quantity
1.96 g
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reactant
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Yield
100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 3-(2,2-Dibromo-vinyl)-piperidine-1-carboxylic acid tert-butyl ester (0.15 g, 0.42 mmol) in THF (1 ml) wad added at −78° C., 0.5 ml of n-BuLi 2.5 M in hexane (1.23 mmol). After 1 h at −78° C., the reaction mixture was quenched with 1 ml of water and the aqueous phase was extracted with AcOEt. The combined organic phase was dried over K2CO3, filtered and evaporated to give 80 mg (93%) of 3-Ethynyl-piperidine-1-carboxylic acid tert-butyl ester as a white solid.
Quantity
0.15 g
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reactant
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1 mL
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0.5 mL
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1.23 mmol
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reactant
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Synthesis routes and methods IV

Procedure details

To solution of Example 1C (2 g, 9.38 mmol) in methanol (20 mL) was added potassium carbonate (3.89 g, 28.1 mmol) and the mixture was stirred for 30 minutes. Dimethyl 1-diazo-2-oxopropylphosphonate (3.60 g, 18.76 mmol) was added and the mixture was stirred for 12 hours. The mixture was filtered through diatomaceous earth and concentrated to afford crude material which was purified by column chromatography (silica gel, 15% ethyl acetate in hexane) to afford the title compound. 1H NMR (300 MHz, CDCl3): δ 1.41 (s, 9H), 1.55-1.59 (m, 1H), 1.67-1.69 (m, 2H), 1.96-1.99 (m, 1H), 2.06-2.07 (m, 1H), 2.43-2.44 (m, 1H), 2.93-3.02 (m, 2H), 3.69-3.75 (m, 1H), 3.9-4.0 (m, 1H).
Quantity
2 g
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reactant
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3.89 g
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20 mL
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3.6 g
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